4-Pentyl-1H-1,2,3-triazole
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Overview
Description
5-Pentyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of 5-Pentyl-1H-1,2,3-triazole is C7H13N3, and it has a molecular weight of 139.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-1H-1,2,3-triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of 5-Pentyl-1H-1,2,3-triazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Pentyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of N-alkylated triazoles.
Scientific Research Applications
5-Pentyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pentyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission .
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
1H-1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
5-Methyl-1H-1,2,3-triazole: A methyl-substituted derivative with distinct chemical and biological properties.
Uniqueness: 5-Pentyl-1H-1,2,3-triazole is unique due to its pentyl substitution, which imparts specific lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This makes it a valuable compound in drug design and material science .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-pentyl-2H-triazole |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-7-6-8-10-9-7/h6H,2-5H2,1H3,(H,8,9,10) |
InChI Key |
XMMXBKZYURWNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NNN=C1 |
Origin of Product |
United States |
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